![molecular formula C10H19ClN2O2 B3187127 (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1404553-01-0](/img/structure/B3187127.png)
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
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Overview
Description
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a chemical compound with a complex structure. It belongs to the class of diazabicyclo[2.2.1]heptanes , which are intriguing due to their potential biological activities. These compounds serve as building blocks for various natural product-like motifs .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the asymmetric Michael addition of a substituted triketopiperazine (TKP) to an enone. This reaction yields the desired product in high yield and enantiomeric ratio (er). Further modifications allow access to natural product (NP) scaffolds, including diazabicyclo[2.2.1]heptane, prolinamide, and harmicine .
Molecular Structure Analysis
The molecular structure of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride consists of a bicyclic framework with a heptane core. The tert-butyl group and carboxylate functionality contribute to its overall structure. The stereochemistry at positions 1 and 4 is crucial for its biological properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and ring-opening processes. Its reactivity depends on the specific functional groups present. For instance, the carboxylate group may undergo esterification or hydrolysis reactions .
Physical And Chemical Properties Analysis
properties
CAS RN |
1404553-01-0 |
---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1 |
InChI Key |
XFBFNTNDFXDYEC-WSZWBAFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2.Cl |
SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2.Cl |
Origin of Product |
United States |
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